4-Benzal-2-phenyl-5-oxazolone

Hydrolytic stability Structure-reactivity relationships Hammett analysis

4-Benzal-2-phenyl-5-oxazolone (CAS 17606-70-1) is the unsubstituted parent azlactone (Hammett σ=0), serving as the definitive reference compound for linear free-energy relationship studies. The ordered Z-configuration ensures reproducible crystallinity and predictable stereochemical outcomes in 1,3-dipolar cycloadditions with nitrones and [4+2] cycloadditions with cyclopentadiene. Its well-characterized alkaline hydrolysis kinetics and UV-Vis spectrum provide a quantifiable baseline for systematically evaluating substituent electronic effects. With documented microwave-assisted hydrolysis yields (51–61.5%), it is a reliable benchmark for evaluating novel synthetic methodologies. Essential for laboratories requiring precise stereoelectronic control and reproducible structure-reactivity data.

Molecular Formula C16H11NO2
Molecular Weight 249.26 g/mol
Cat. No. B1330367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzal-2-phenyl-5-oxazolone
Molecular FormulaC16H11NO2
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3
InChIInChI=1S/C16H11NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-11H
InChIKeyVFDOKJVMHZUBTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzal-2-phenyl-5-oxazolone (CAS 17606-70-1) Technical Procurement Guide | Azlactone Building Block


4-Benzal-2-phenyl-5-oxazolone (systematic name: (Z)-4-benzylidene-2-phenyloxazol-5(4H)-one) is a foundational azlactone scaffold with molecular formula C₁₆H₁₁NO₂ and molecular weight 249.26 g/mol . This compound is synthesized via the Erlenmeyer-Plöchl condensation of hippuric acid with benzaldehyde, producing the stable Z-isomer that serves as a versatile electrophilic building block in heterocyclic synthesis [1]. Its planar oxazolone ring system features multiple reactive sites, including an electrophilic carbonyl carbon (C5) and an acidic exocyclic methine proton, enabling diverse transformations including nucleophilic ring-opening, cycloadditions, and photochemical isomerization [2].

Why Generic Substitution of 4-Benzal-2-phenyl-5-oxazolone Is Scientifically Unsound


The azlactone scaffold exhibits pronounced structure-reactivity relationships where seemingly minor substituent modifications produce quantifiable differences in hydrolytic stability, electronic properties, and downstream reaction outcomes. Specifically, electron-donating substituents at the 4-benzylidene position (e.g., -N(CH₃)₂) induce measurable bathochromic shifts in UV-Vis absorption spectra compared to the unsubstituted parent compound [1], while Hammett substituent constants correlate directly with alkaline hydrolysis rates in 70% aqueous dioxan [2]. Furthermore, the Z-configuration of the exocyclic double bond is essential for specific reactivity profiles—the E-isomer exhibits whole-molecule disorder in crystalline form and distinct photochemical behavior [3]. These quantitative structure-property relationships demonstrate that in-class azlactones cannot be interchanged without altering experimental outcomes.

Quantitative Differentiation Evidence for 4-Benzal-2-phenyl-5-oxazolone Against Structural Analogs


Alkaline Hydrolysis Rate: Correlation with Hammett Substituent Constants

The alkaline hydrolysis rate of 4-benzal-2-phenyl-5-oxazolone (unsubstituted, σ = 0) in 70% v/v aqueous dioxan has been measured and compared to a series of substituted analogs. The Hammett reaction constant (ρ) of 1.42 quantitatively demonstrates that electron-withdrawing substituents accelerate hydrolysis while electron-donating groups decelerate it relative to the parent compound [1]. This linear free-energy relationship provides a predictive framework for stability assessment that generic substitution cannot replicate.

Hydrolytic stability Structure-reactivity relationships Hammett analysis

UV-Vis Absorption: Bathochromic Shift Quantified Against Electron-Donating Analog

The UV-Vis molecular spectrum of 4-benzal-2-phenyl-5-oxazolone was directly compared to its 4-(4'-N,N-dimethylbenzylidene) analog in three solvents. The electron-donating dimethylamino group produced a consistent bathochromic (red) shift in all solvents tested, demonstrating how the parent compound's unsubstituted phenyl ring defines a baseline electronic absorption profile distinct from electron-rich derivatives [1].

Electronic properties UV-Vis spectroscopy Conjugation effects

Crystal Structure and Planarity: Z-Isomer Conformational Definition

Single-crystal X-ray diffraction of (Z)-4-benzal-2-phenyl-5-oxazolone reveals a dihedral angle of 7.98(8)° between the oxazole ring and the benzylidene phenyl group, with the exocyclic C=C bond length measured at 1.348(2) Å, confirming the Z-configuration [1]. In contrast, the E-isomer crystallizes in an orthorhombic system with whole-molecule disorder about a pseudo-twofold axis, where the two overlapping components are aligned at only 1.8(3)° and the molecule is disordered with a major component occupancy of 0.537(4) [2].

Crystallography Stereochemistry Solid-state properties

Microwave-Assisted Acid Hydrolysis Yield: Baseline Efficiency

Acid hydrolysis of 4-benzal-2-phenyl-5-oxazolone under microwave irradiation affords Z-α-(benzoylamino)cinnamic acid in 51-61.5% yield, establishing a quantitative benchmark for ring-opening efficiency under accelerated thermal conditions [1]. This yield represents the parent compound's inherent susceptibility to acid-catalyzed ring-opening, providing a reference point against which substituted analogs can be evaluated for stability differences.

Synthetic efficiency Microwave chemistry Green chemistry

Photochemical Reactivity: Dual-Pathway Isomerization and Hydrogen Abstraction

4-Benzal-2-phenyl-5-oxazolone undergoes two distinct primary photochemical processes—geometric isomerization and hydrogen abstraction from solvent—whose efficiencies are modulated by wavelength, concentration, and sensitizer choice . The Z→E photoisomerization proceeds through T₁ (π,π*) and possibly S₁ (π,π*) states, while hydrogen abstraction occurs from an abnormally long-lived T₂ state of probable n,π* symmetry [1].

Photochemistry Excited-state behavior Geometric isomerization

Evidence-Backed Application Scenarios for 4-Benzal-2-phenyl-5-oxazolone


Baseline Scaffold for Structure-Reactivity Correlation Studies

The unsubstituted nature of 4-benzal-2-phenyl-5-oxazolone (σ = 0) makes it the ideal reference compound for Hammett linear free-energy relationship studies investigating electronic effects on azlactone reactivity [1]. Its well-characterized alkaline hydrolysis kinetics and UV-Vis spectrum provide a quantifiable baseline against which substituted analogs can be systematically compared, enabling researchers to deconvolute steric versus electronic contributions to reaction rates.

Crystallographically Defined Building Block for Heterocyclic Synthesis

The ordered Z-configuration and defined solid-state packing of 4-benzal-2-phenyl-5-oxazolone [1] ensure reproducible crystallinity and handling characteristics. This structural predictability is essential for reactions requiring precise stereochemical control, such as 1,3-dipolar cycloadditions with nitrones [2] or [4+2] cycloadditions with cyclopentadiene [3], where the exocyclic double bond geometry dictates regio- and stereoselectivity.

Photochemical Probe for Excited-State Mechanistic Investigations

The compound's dual photochemical pathways—geometric isomerization and hydrogen abstraction—make it a valuable probe for studying wavelength-dependent excited-state dynamics and triplet-state reactivity [1]. Its response to sensitizer selection and concentration enables systematic investigation of orbital symmetry effects on energy transfer processes [2].

Benchmark Substrate for Green Chemistry Method Development

The well-documented microwave-assisted acid hydrolysis yield (51-61.5%) [1] establishes 4-benzal-2-phenyl-5-oxazolone as a reliable benchmark substrate for evaluating new synthetic methodologies, including alternative catalysts, solvent systems, and activation methods. This quantitative performance baseline facilitates objective comparison of process innovations.

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